Imidazole ketone erastin (IKE) is a synthetically derived small molecule belonging to the class of ferroptosis inducers. [, , , , , , , , , , , , , , , , , , , ] It is a more potent and metabolically stable analog of erastin, another well-known ferroptosis inducer. [, , , , , , ] IKE plays a crucial role in scientific research as a tool to investigate ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. [, , , , , , , , , , , , , , , , , , , ]
The synthesis of imidazole ketone erastin involves several chemical reactions that create the imidazole ring and ketone functional group essential for its activity. While specific synthetic pathways are not detailed in the available literature, compounds in this class typically undergo reactions such as:
Technical details regarding the exact reagents and conditions used for synthesizing imidazole ketone erastin are often proprietary or not fully disclosed in academic literature.
Imidazole ketone erastin has a complex molecular structure characterized by an imidazole ring and a ketone group. The molecular formula is C₁₃H₁₁N₃O, and its molecular weight is approximately 229.25 g/mol. The structural representation includes:
The binding interactions with system Xc− have been analyzed through molecular docking studies, which suggest that imidazole ketone erastin occupies a distinct binding pocket within the transporter, enhancing its potency compared to its predecessor, erastin .
Imidazole ketone erastin participates in various chemical reactions primarily related to its role as an inducer of ferroptosis. Key reactions include:
These reactions are crucial for understanding how imidazole ketone erastin exerts its effects at the cellular level .
The mechanism of action for imidazole ketone erastin centers on its ability to inhibit system Xc−, leading to:
Research indicates that imidazole ketone erastin is more effective than traditional erastin due to its enhanced binding affinity to system Xc−, making it a promising candidate for cancer therapy .
Imidazole ketone erastin exhibits several notable physical and chemical properties:
These properties are essential for understanding how imidazole ketone erastin can be effectively utilized in biological systems .
Imidazole ketone erastin has several scientific applications, particularly in cancer research:
Ferroptosis represents a genetically distinct form of iron-dependent regulated cell death characterized by the lethal accumulation of lipid-based reactive oxygen species (ROS) in cellular membranes. This cell death pathway was first formally defined by Dixon et al. in 2012, though historical observations consistent with ferroptosis date back to the 1950s when researchers noted unique morphological changes in cells deprived of cystine [7]. Biochemically, ferroptosis is distinguished by three core features: altered iron homeostasis, depletion of glutathione (GSH), and uncontrolled lipid peroxidation [1] [6]. The process is mechanistically distinct from apoptosis, necroptosis, and autophagy in both its biochemical execution and morphological presentation. Morphological hallmarks include mitochondrial shrinkage with increased membrane density, reduced or absent mitochondrial cristae, and normal nuclear structure without chromatin condensation [3] [6].
The central biochemical pathway regulating ferroptosis is the system xc⁻-glutathione-GPX4 axis. System xc⁻, a cystine/glutamate antiporter, imports extracellular cystine in exchange for intracellular glutamate. Once imported, cystine is reduced to cysteine, which serves as the rate-limiting precursor for glutathione synthesis. Glutathione is essential for the function of glutathione peroxidase 4 (GPX4), which reduces toxic lipid hydroperoxides to nontoxic lipid alcohols, thereby protecting cellular membranes from peroxidative damage [2] [3]. When this protective pathway is compromised, phospholipids containing polyunsaturated fatty acids (PUFAs) undergo peroxidation in a process catalyzed by iron-dependent enzymes, ultimately leading to membrane rupture and cell death [6]. The discovery of ferroptosis has opened new therapeutic avenues for targeting treatment-resistant cancers that evade conventional cell death mechanisms [6].
Table 1: Key Characteristics Distinguishing Ferroptosis from Other Cell Death Mechanisms
Feature | Ferroptosis | Apoptosis | Necroptosis |
---|---|---|---|
Morphology | Mitochondrial shrinkage with increased membrane density | Cell shrinkage, nuclear fragmentation | Cellular swelling, plasma membrane rupture |
Key Triggers | System xc⁻ inhibition, GPX4 inactivation | Death receptor activation, DNA damage | TNF receptor activation, caspase inhibition |
Iron Dependency | Essential | Not required | Not required |
Lipid Peroxidation | Central feature | Minor role | Minor role |
Genetic Regulators | GPX4, SLC7A11, FSP1, ACSL4 | Caspases, Bcl-2 family | RIPK1, RIPK3, MLKL |
Inhibitors | Lipophilic antioxidants (e.g., Ferrostatin-1), iron chelators | Caspase inhibitors (e.g., Z-VAD-FMK) | Necrostatin-1, RIPK1 inhibitors |
The therapeutic targeting of system xc⁻ has evolved significantly since the initial recognition that cysteine metabolism plays a critical role in cellular survival. Early research in the 1950s-1970s demonstrated that cystine deprivation in culture media led to unique morphological changes and cell death accompanied by glutathione depletion [7]. These observations were mechanistically unified in the 1980s when researchers identified the excitotoxic effect of glutamate on neuronal cells – a phenomenon later understood to result from competitive inhibition of cystine uptake via system xc⁻ [7]. This cell death mechanism, initially termed "oxytosis," shared remarkable similarities with what would later be defined as ferroptosis, including glutathione depletion, ROS accumulation, and rescue by lipophilic antioxidants [7].
The first-generation pharmacologic inhibitors of system xc⁻ emerged from repurposed medications. Sulfasalazine, an anti-inflammatory drug approved for rheumatoid arthritis and inflammatory bowel disease, was serendipitously discovered to inhibit cystine uptake through system xc⁻ in the 1980s [9]. While providing proof-of-concept for therapeutic targeting, sulfasalazine suffered from limitations including low potency (micromolar range), poor selectivity, and limited metabolic stability. The discovery of erastin in 2003 marked a significant advancement in ferroptosis research [2] [9]. Identified in a screen for selective lethality in RAS-mutant cells, erastin exhibited significantly higher potency against system xc⁻ compared to sulfasalazine. However, erastin's translational potential was hampered by its low water solubility, metabolic instability, and suboptimal pharmacokinetic properties, making it unsuitable for in vivo applications [2] [9].
The limitations of early inhibitors catalyzed medicinal chemistry efforts to develop optimized compounds. Structure-activity relationship (SAR) studies focused on improving metabolic stability while maintaining potency. This led to the development of imidazole ketone erastin (IKE), which incorporated key structural modifications including an imidazole moiety to enhance water solubility and stability of the ketone group, and isopropoxy substitution to improve metabolic stability [2] [5]. These innovations yielded a compound with substantially improved drug-like properties while maintaining nanomolar potency against system xc⁻ [2] [5].
Table 2: Evolution of System xc⁻ Inhibitors in Ferroptosis Research
Inhibitor Generation | Representative Compounds | Potency Range | Key Advantages | Major Limitations |
---|---|---|---|---|
First-generation (1980s) | Sulfasalazine | Micromolar (µM) | Clinically approved, established safety profile | Low potency, poor selectivity, off-target effects |
Second-generation (2003) | Erastin | Sub-micromolar | Improved selectivity, target validation tool | Low water solubility, metabolic lability, poor PK properties |
Third-generation (2015) | Imidazole Ketone Erastin (IKE) | Nanomolar (nM) | Nanomolar potency, improved metabolic stability, intermediate water solubility | Limited tumor targeting (free form), potential toxicity at high doses |
Advanced Formulations | IKE-loaded PEG-PLGA nanoparticles | Enhanced delivery | Increased tumor accumulation, reduced systemic toxicity | Manufacturing complexity, carrier-related biocompatibility concerns |
Imidazole ketone erastin (IKE), chemically designated as C₃₅H₃₅ClN₆O₅, represents a third-generation system xc⁻ inhibitor specifically engineered to overcome the pharmacological limitations of earlier compounds [2] [5]. Structural optimization yielded a molecule with nanomolar potency (IC₅₀ ≈ 30 nM against system xc⁻ in CCF-STTG1 cells) and intermediate water solubility that permits formulation under acidic conditions (pH 4) for in vivo administration [5] [8]. The imidazole moiety enhances both solubility and ketone stability, while the isopropoxy substitution significantly improves metabolic stability compared to erastin's ethoxy group [2] [5]. These properties collectively establish IKE as the preferred in vivo tool compound for probing the therapeutic potential of ferroptosis induction.
IKE has become indispensable for investigating the pathophysiological relevance of ferroptosis in diverse biological contexts. In cancer research, IKE demonstrates potent anti-tumor activity against diffuse large B-cell lymphoma (DLBCL) xenograft models, where it inhibits tumor growth through system xc⁻ inhibition, glutathione depletion, and lipid peroxidation [2] [3]. The compound exhibits a wide range of potency across DLBCL cell lines (IC₅₀: <100 nM to >10 µM), reflecting intrinsic differences in ferroptosis sensitivity [2] [5]. Beyond cancer, IKE has facilitated exploration of ferroptosis in neurodegenerative disorders, tissue injury models, and immune modulation [6]. The compound's metabolic stability enables chronic dosing regimens necessary for modeling these complex pathologies.
Mechanistically, IKE has revealed intricate connections between lipid metabolism and ferroptosis execution. Untargeted lipidomics in DLBCL models identified 62 dysregulated lipid species following IKE treatment, including phospholipids, triglycerides, diglycerides, monoglycerides, and free fatty acids [2]. Complementary transcriptomic analyses revealed IKE-induced upregulation of lipid metabolism genes including ACSL4 (acyl-CoA synthetase long-chain family member 4), LPCAT3 (lysophosphatidylcholine acyltransferase 3), and lipoxygenases (ALOX12, ALOX15) [2] [6]. These coordinated changes create a permissive environment for lipid peroxidation by increasing PUFA incorporation into membrane phospholipids while simultaneously enhancing oxidation potential. Crucially, these metabolic alterations are blocked by co-treatment with ferroptosis inhibitors (Ferrostatin-1, β-mercaptoethanol), confirming their position downstream of system xc⁻ inhibition [2].
Advanced delivery systems have further enhanced IKE's research utility. Biodegradable nanoparticles (PEG-PLGA NPs) encapsulating IKE demonstrate improved pharmacokinetics and reduced toxicity compared to free drug in DLBCL models [2]. These nanocarriers (~80 nm diameter, -17 mV surface charge) exploit the enhanced permeability and retention (EPR) effect to increase tumor accumulation while minimizing systemic exposure. With a drug loading efficiency of 24% by weight, IKE-loaded nanoparticles represent a promising strategy for improving the therapeutic index of ferroptosis inducers [2]. Beyond cancer, nanoparticle-mediated delivery could facilitate IKE's application in other pathologies by overcoming biological barriers and reducing off-target effects.
Table 3: Key Pharmacological Properties of Imidazole Ketone Erastin
Property | Value/Specification | Significance |
---|---|---|
Chemical Formula | C₃₅H₃₅ClN₆O₅ | Molecular structure basis |
Molecular Weight | 655.14 g/mol | Impacts pharmacokinetics and distribution |
Mechanism of Action | System xc⁻ inhibition (IC₅₀ ≈ 30 nM) | Prevents cystine uptake, depleting glutathione |
Aqueous Solubility | Intermediate, soluble under acidic conditions (pH 4) | Enables in vivo formulation |
Metabolic Stability | Improved over erastin (isopropoxy substitution) | Suitable for chronic dosing in animal models |
In Vitro Potency (DLBCL) | IC₅₀ range: <100 nM (sensitive) to >10 µM (resistant) | Demonstrates cell-type dependent sensitivity |
In Vivo Efficacy | Tumor growth inhibition in DLBCL xenografts (23-40 mg/kg) | Validates therapeutic potential |
Lipidomics Signature | 62 dysregulated lipid species in DLBCL cells | Reveals metabolic reprogramming during ferroptosis |
Modern research applications increasingly utilize IKE in combination therapies and biomarker discovery. In biliary tract cancer (BTC) models, sensitivity to IKE correlates with expression of the transferrin receptor CD71 and system xc⁻ subunit SLC7A11, suggesting potential predictive biomarkers [4]. Combinatorial approaches demonstrate synergy between IKE and metabolic inhibitors – notably, the carnitine palmitoyltransferase 1a (CPT1A) inhibitor etomoxir sodium salt enhances IKE-induced ferroptosis in myeloid-derived suppressor cells (MDSCs) by downregulating SLC7A11, GPX4, and immunosuppressive factor ARG1 [10]. This combination simultaneously promotes tumor cell ferroptosis while blocking MDSC-mediated immunosuppression, illustrating IKE's expanding role in immuno-oncology research [10]. Such multifaceted applications cement IKE's position as a versatile tool for dissecting ferroptosis mechanisms and therapeutic applications across diverse pathological contexts.
Table 4: Research Applications of IKE in Experimental Cancer Models
Cancer Type | Model System | Key Findings | Reference in Search Results |
---|---|---|---|
Diffuse Large B-Cell Lymphoma | Subcutaneous xenograft (SUDHL6) | Dose-dependent tumor growth inhibition via glutathione depletion and lipid peroxidation | [2] [3] |
Hepatocellular Carcinoma | Hepa1-6 allograft in C57BL/6 mice | Methionine-dependent anti-tumor activity blocked by liproxstatin-1 | [5] |
Biliary Tract Cancer | 11 BTC cell line panel | Sensitivity correlates with CD71 and SLC7A11 expression | [4] |
Myeloid-Derived Suppressor Cells | MC38, B16F10, LLC tumor-bearing mice | Enhanced ferroptosis when combined with etomoxir via CPT1A inhibition | [10] |
Pancreatic Cancer | In vitro and xenograft models | Synergy with conventional chemotherapeutics | [2] [10] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2